molecular formula C7H5ClFNO2 B1375408 2-Amino-6-chloro-4-fluorobenzoic acid CAS No. 940054-47-7

2-Amino-6-chloro-4-fluorobenzoic acid

Cat. No.: B1375408
CAS No.: 940054-47-7
M. Wt: 189.57 g/mol
InChI Key: IYEJFIJSRZFQFV-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzoic acid, featuring amino, chloro, and fluoro substituents on the benzene ring

Biochemical Analysis

Biochemical Properties

2-Amino-6-chloro-4-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their activity and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic processes, thereby impacting the overall metabolic state of the cell. Additionally, this compound can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of these biomolecules, depending on the context. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation of this compound can lead to changes in its biological activity, potentially reducing its effectiveness in long-term experiments. Additionally, long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function. At higher doses, this compound can cause significant changes in cellular processes, including enzyme inhibition and alterations in gene expression. Additionally, high doses of this compound have been associated with toxic effects, such as cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing the overall metabolic flux. For instance, it has been found to inhibit key enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolite levels. Additionally, this compound can affect the activity of enzymes involved in catabolic pathways, thereby influencing the breakdown of specific biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments. Additionally, this compound can bind to specific proteins, influencing its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, benzamides, and other aromatic compounds. These products can have different functional groups, enhancing their utility in various applications.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-4-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and make it suitable for specific applications. The combination of these substituents can also influence its physical and chemical properties, making it a valuable compound in various research and industrial fields .

Properties

IUPAC Name

2-amino-6-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEJFIJSRZFQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940054-47-7
Record name 2-amino-6-chloro-4-fluorobenzoic acid
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